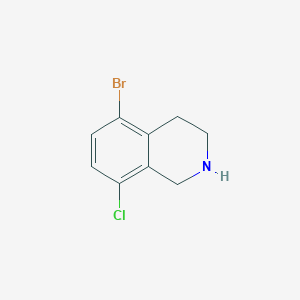

5-Brom-8-chlor-1,2,3,4-tetrahydroisochinolin

Übersicht

Beschreibung

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrClN and its molecular weight is 246.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Eine Reihe neuer 5-Chlor-8-brom-3-aryl-1,2,4-triazolo[4,3-c]pyrimidine wurde synthetisiert und in vitro auf ihre antimikrobielle Aktivität gegen klinisch isolierte Stämme getestet . Diese Verbindungen zeigten variable und moderate Aktivitäten gegen die untersuchten Bakterien- und Pilzstämme .

Biologische Aktivitäten gegen infektiöse Krankheitserreger

1,2,3,4-Tetrahydroisochinoline (THIQ) basierte natürliche und synthetische Verbindungen, einschließlich 5-Brom-8-chlor-1,2,3,4-tetrahydroisochinolin, üben diverse biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger aus .

Neurodegenerative Erkrankungen

THIQ-basierte Verbindungen zeigen auch Potenzial in der Behandlung neurodegenerativer Erkrankungen . Dies macht this compound zu einer interessanten Verbindung im Bereich der Neurologie und psychischen Gesundheitsforschung .

Industrielle Produktion

this compound kann bei der industriellen Herstellung von Schlüsselzwischenprodukten bei der Herstellung von therapeutischen SGLT2-Inhibitoren verwendet werden .

Histochemische Anwendungen

In Kombination mit Nitroblau-Tetrazolium erzeugt this compound ein violettes, unlösliches Endprodukt, das visuell gelesen wird . Dies macht es nützlich für die Visualisierung von alkalischer Phosphatase, einschließlich histochemischer Anwendungen .

Medizinische Chemieforschung

this compound ist eine wertvolle Verbindung in der medizinischen Chemieforschung, insbesondere bei der Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen .

Biologische Aktivität

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure featuring a saturated nitrogen-containing ring. The presence of bromine and chlorine substituents at specific positions on the isoquinoline ring significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that various tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that 5-bromo derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tb) in culture. The activity is correlated with lipophilicity; higher lipophilicity generally enhances potency against microbial strains .

Table 1: Antimicrobial Activity of Tetrahydroisoquinolines

| Compound | Activity Against | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | M. tb | 0.5 | |

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | E. coli | 10 | |

| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | S. aureus | 15 |

Anticancer Activity

The anticancer potential of THIQ derivatives has been extensively studied. Notably, 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves cell cycle arrest and induction of apoptosis through caspase activation .

Table 2: Anticancer Activity of Tetrahydroisoquinolines

The biological activity of 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with various molecular targets:

- Calcium Channels : The compound has been observed to inhibit voltage-gated calcium channels in neuroblastoma cells.

- Apoptotic Pathways : It activates mitochondrial-mediated apoptosis involving caspase cascades and the disruption of Bcl-2 family protein interactions .

- Cell Cycle Regulation : It induces cell cycle arrest at specific phases (G0/G1 or G2/M), leading to increased cellular stress and apoptosis in malignant cells .

Structure-Activity Relationships (SAR)

The presence of halogen atoms such as bromine and chlorine significantly enhances the biological activity of tetrahydroisoquinolines. Structural modifications at the 5 and 8 positions have been shown to affect lipophilicity and receptor binding affinity:

- Bromine Substitution : Increases binding affinity to certain targets.

- Chlorine Substitution : Modulates solubility and bioavailability.

Research indicates that compounds with larger substituents at the tetrahydroisoquinoline ring tend to exhibit improved antimicrobial properties .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluating the effects of various THIQ derivatives revealed that 5-bromo-8-chloro substitution led to significant reductions in cell viability in MCF-7 cells compared to controls. This effect was dose-dependent and correlated with increased levels of apoptotic markers.

Case Study 2: Inhibition of Mycobacterium tuberculosis

In vitro assays demonstrated that derivatives like 5-bromo-8-chloro were effective against M. tb, showcasing potential as therapeutic agents for tuberculosis treatment .

Eigenschaften

IUPAC Name |

5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZFFXIEAZJLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.